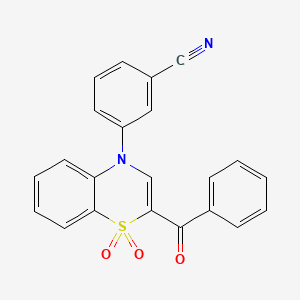

![molecular formula C20H13N3O3S B2950328 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1208662-96-7](/img/structure/B2950328.png)

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, which is a part of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide”, focusing on six unique applications:

Anticancer Activity

Benzofuran derivatives have been shown to possess significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These compounds can inhibit cancer cell growth by different rates depending on the type of cancer .

Antimicrobial Properties

Substituted benzofurans have displayed potent antibacterial activity. The specific positions on the benzofuran nucleus may be substituted with halogens, nitro, and hydroxyl groups to enhance this activity .

Antiviral Activity

Some benzofuran derivatives exhibit antiviral effects against specific viral strains. For instance, certain compounds have shown effectiveness against RSV LONG and A2 strains with low IC50 values, indicating their potential as antiviral agents .

Synthetic Chemistry

The synthesis of benzofuran derivatives involves various chemical reactions, including catalyst-free and microwave-assisted methods, which are significant for creating these compounds efficiently .

Biological Activity Testing

Thiazole derivatives, which are part of the compound’s structure, have been synthesized and screened for their biological activities, including antifungal properties .

Synthetic Pathways for Natural Products

Benzofuran rings are key components in the total synthesis of natural products. The synthesis process often involves complex reactions such as copper-mediated and palladium-catalyzed coupling reactions .

Mecanismo De Acción

Target of Action

Similar compounds with benzofuran and isoxazole moieties have been reported to exhibit a wide range of pharmacological activities . These activities include antimicrobial, antifungal, and antitumor effects , suggesting that the compound may interact with multiple targets.

Mode of Action

For instance, some benzofuran-isoxazole derivatives have been found to exhibit antimicrobial activity, which has been supported by docking studies against glucosamine-6-phosphate synthase and aspartic proteinase .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may interfere with the pathways related to microbial growth and proliferation, potentially by inhibiting key enzymes such as glucosamine-6-phosphate synthase and aspartic proteinase .

Pharmacokinetics

The compound’s molecular weight of 3754 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may exert antimicrobial, antifungal, and potentially antitumor effects . These effects would likely result from the compound’s interaction with its targets, leading to the inhibition of key enzymes and the disruption of essential biochemical pathways.

Propiedades

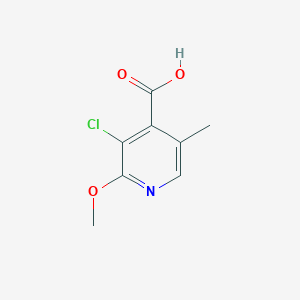

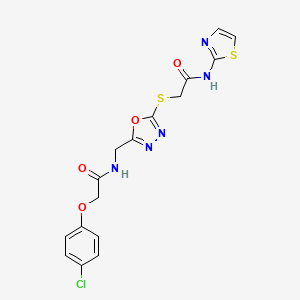

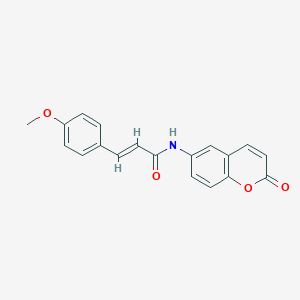

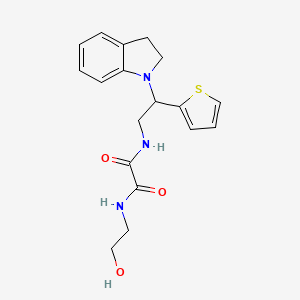

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(20-22-14-6-2-4-8-18(14)27-20)21-11-13-10-17(26-23-13)16-9-12-5-1-3-7-15(12)25-16/h1-10H,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBZEXIARZRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(3-methoxybenzyl)amino]-3-oxopropanoate](/img/structure/B2950253.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)

![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)

![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)